molecular formula C20H21N3O3S B11509696 Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B11509696
M. Wt: 383.5 g/mol
InChI Key: KYYQMKLODQAOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which share a similar core structure but differ in their substituents. Examples include:

Uniqueness

What sets Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C20H21N3O3S/c1-4-5-11-22-15(19(25)26-3)12-16(24)17-13(2)23(20(27)21-18(17)22)14-9-7-6-8-10-14/h6-10,12H,4-5,11H2,1-3H3

InChI Key

KYYQMKLODQAOLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=O)C2=C(N(C(=S)N=C21)C3=CC=CC=C3)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.